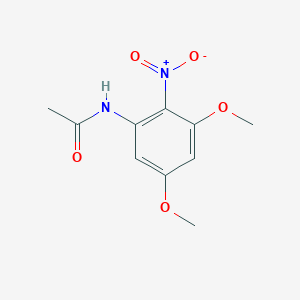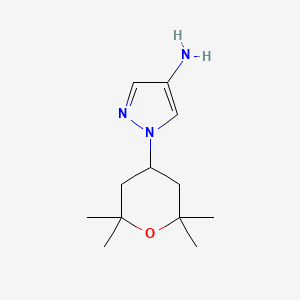
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a benzofuran ring substituted with an aminosulfonyl group and a 2,2-dimethylpropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Esterification: The final step involves the esterification of the benzofuran derivative with 2,2-dimethylpropanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and ionic interactions with biological molecules, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate: shares similarities with other benzofuran derivatives and sulfonyl-containing compounds.
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and 6-benzofuranyl methanol.
Sulfonyl Compounds: Compounds such as sulfonylureas and sulfonamides.
Uniqueness
Functional Groups: The combination of a benzofuran ring with an aminosulfonyl group and a 2,2-dimethylpropanoate ester is unique, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15NO5S |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
(2-sulfamoyl-1-benzofuran-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO5S/c1-13(2,3)12(15)18-9-5-4-8-6-11(20(14,16)17)19-10(8)7-9/h4-7H,1-3H3,(H2,14,16,17) |
Clave InChI |
HHCCIHUEMGXQMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)





![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)



![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
